2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine - 1261656-26-1

2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine

Catalog Number: EVT-3483500
CAS Number: 1261656-26-1
Molecular Formula: C12H7F4NO
Molecular Weight: 257.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Phosphodiesterase 2A (PDE2A) Inhibitors: Compounds like TAK-915, featuring the "2-fluoro-4-phenylpyridine" core, exhibit potent PDE2A inhibitory activity, making them promising candidates for treating cognitive disorders. []
  • Glycine Transporter 1 (GlyT1) Inhibitors: Derivatives incorporating the "2-fluoro-4-phenylpyridine" moiety, such as 7n, demonstrate potent GlyT1 inhibition, offering potential therapeutic avenues for neurological disorders. []
  • G-Protein-Coupled Receptor 119 (GPR119) Agonists: Molecules like BMS-903452, incorporating the "2-fluoro-4-phenylpyridine" framework, act as GPR119 agonists, holding potential for treating type 2 diabetes. []
Synthesis Analysis
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a 2-fluoro-4-halopyridine derivative with a boronic acid or ester bearing the desired phenyl substituent. [, ]
  • Buchwald-Hartwig Coupling: This palladium-catalyzed reaction allows the coupling of a 2-fluoro-4-halopyridine derivative with an amine to introduce diverse amine substituents. [, ]
Mechanism of Action

For example, TAK-915, a PDE2A inhibitor, exerts its therapeutic effect by increasing cyclic nucleotide signaling pathways in the brain. [] On the other hand, GlyT1 inhibitor 7n functions by increasing cerebrospinal fluid glycine levels. []

Applications
  • Cognitive Disorders: PDE2A inhibitors like TAK-915 hold promise for treating cognitive impairments associated with schizophrenia and Alzheimer's disease. []
  • Neurological Disorders: GlyT1 inhibitors like 7n offer potential therapeutic interventions for neurological conditions. []
  • Type 2 Diabetes: GPR119 agonists like BMS-903452 offer new treatment options for managing type 2 diabetes. []

5-(2-Fluoro-4-(trifluoromethoxy)phenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide

  • Compound Description: This compound, also known as [¹¹C]mG2N001, is a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). [¹¹C]mG2N001 has been radiolabeled with carbon-11 for use as a PET imaging agent. Preclinical studies in rats and nonhuman primates demonstrated its ability to selectively accumulate in mGluR2-rich brain regions, making it a potential candidate for translational PET imaging of mGluR2 function. []
  • Relevance: This compound shares the core structure of 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine, with the addition of a 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide substituent at the 5-position of the pyridine ring. This highlights the versatility of the core structure for developing compounds with distinct biological activities. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. [, ] It was developed as a potential therapeutic agent for cognitive disorders such as schizophrenia and Alzheimer's disease, based on its ability to enhance cognitive performance in preclinical models. [, ]
  • Relevance: While possessing a different core structure, TAK-915 shares the 3-fluoro-4-(trifluoromethoxy)phenyl substituent with 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine. This structural similarity suggests that this substituent may be important for interacting with specific biological targets or influencing the physicochemical properties of the compounds. [, ]

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 represents another pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor, structurally distinct from TAK-915. [] This compound displayed robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. [] Moreover, it demonstrated efficacy in attenuating MK-801-induced episodic memory deficits in a rat passive avoidance task. []
  • Relevance: This compound, like 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine, incorporates a 4-(trifluoromethoxy)phenyl moiety. Despite being a different core scaffold, the presence of this shared structural element suggests its potential significance in interacting with PDE2A or influencing the overall drug-like properties of the molecule. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 is a potent and selective transient receptor potential melastatin 8 (TRPM8) antagonist. [] It was developed as a clinical candidate for migraine treatment, aiming to target TRPM8 expressed in the trigeminal and pterygopalatine ganglia, nerve circuitry implicated in migraine pathogenesis. []
  • Relevance: AMG 333 contains a 3-fluoro-4-(trifluoromethoxy)phenyl group, similar to 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine. The presence of this shared moiety, despite being part of a different core structure, suggests its potential role in either binding to TRPM8 or contributing to the overall drug-like properties of the compound. []

Properties

CAS Number

1261656-26-1

Product Name

2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine

IUPAC Name

2-fluoro-4-[4-(trifluoromethoxy)phenyl]pyridine

Molecular Formula

C12H7F4NO

Molecular Weight

257.18 g/mol

InChI

InChI=1S/C12H7F4NO/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)18-12(14,15)16/h1-7H

InChI Key

RGNUXDBSZREMQC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)F)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)F)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.